molecular formula C18H19N5O3 B11272840 5-[(4-Methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

5-[(4-Methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11272840
M. Wt: 353.4 g/mol
InChI Key: RJKBAUYHCNBNAR-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring:

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups if present.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.

Biology

In biological research, 5-[(4-Methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with biological macromolecules, making it a candidate for drug development.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its triazole ring is a common feature in many drugs, and its methoxyphenyl groups may enhance its pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

What sets 5-[(4-Methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide apart is its specific substitution pattern, which may confer unique pharmacological properties

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

5-(4-methoxyanilino)-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-25-14-9-7-13(8-10-14)20-17-16(21-23-22-17)18(24)19-11-12-5-3-4-6-15(12)26-2/h3-10H,11H2,1-2H3,(H,19,24)(H2,20,21,22,23)

InChI Key

RJKBAUYHCNBNAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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